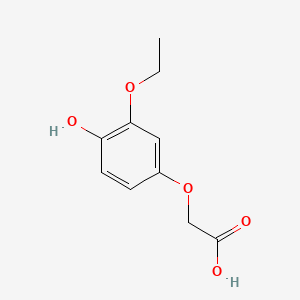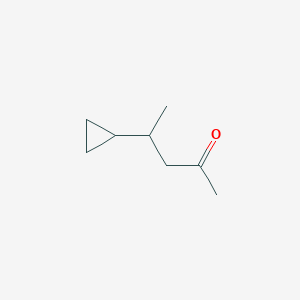
4-Cyclopropylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylpentan-2-one is an organic compound belonging to the ketone family. It features a cyclopropyl group attached to the second carbon of a pentanone structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of cyclopropane with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Hydroformylation: Another method is hydroformylation of cyclopropylbutene followed by oxidation to introduce the keto group.
Industrial Production Methods: In industrial settings, large-scale production of this compound typically involves optimized versions of these synthetic routes, ensuring high yield and purity. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or esters.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Strong nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Cyclopropylpentanoic acid or cyclopropylpentyl esters.
Reduction: Cyclopropylpentan-2-ol.
Substitution: Various cyclopropyl-substituted alcohols or ketones.
Scientific Research Applications
4-Cyclopropylpentan-2-one is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is employed in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Cyclopropylpentan-2-one exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as an inhibitor by binding to enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved are typically specific to the biological system under study.
Comparison with Similar Compounds
4-Cyclopropylpentan-2-one is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other ketones. Similar compounds include:
Cyclopropylmethanone: Lacks the pentane backbone.
Pentan-2-one: Does not have the cyclopropyl group.
Cyclopropylbutanone: Has a shorter carbon chain.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4-cyclopropylpentan-2-one |
InChI |
InChI=1S/C8H14O/c1-6(5-7(2)9)8-3-4-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
RFEIHQGJGISPIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


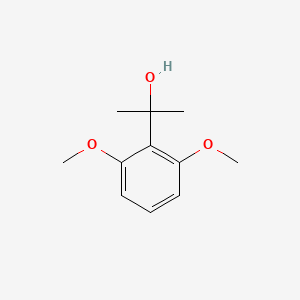

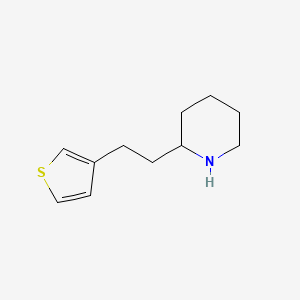
![2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B15319827.png)
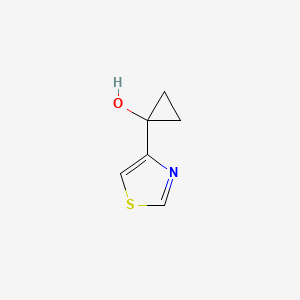
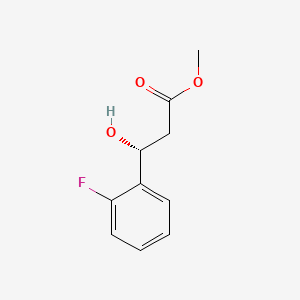
![(E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid](/img/structure/B15319851.png)



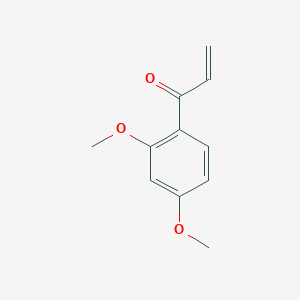
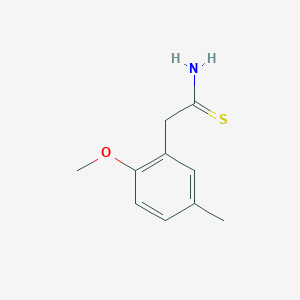
![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)
